Meteneprost
Overview
Description
Meteneprost is a compound that belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms .
Synthesis Analysis
Meteneprost has a molecular formula of C23H38O4 . The IUPAC name for Meteneprost is (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid . It is also known by other names such as METENEPROST, U 46785, and 9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2 .
Molecular Structure Analysis
Meteneprost contains a total of 65 bonds; 27 non-H bonds, 4 multiple bonds, 12 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .
Physical And Chemical Properties Analysis
Meteneprost has a molecular weight of 378.5 g/mol . It has a density of 1.0±0.1 g/cm^3, a boiling point of 520.5±50.0 °C at 760 mmHg, and a flash point of 282.7±26.6 °C . It also has a molar refractivity of 110.5±0.4 cm^3, a polar surface area of 78 Å^2, and a molar volume of 361.0±5.0 cm^3 .
Scientific Research Applications
Cervical Dilation and Softening
- Meteneprost potassium, a PGE2 analogue, was investigated in non-pregnant women as a potential cervical dilator and softening agent, but no significant change in cervical dilation was observed (Eder, Chatterjee, & Salvio, 1986).
- In a double-blind study with nulliparous women undergoing first trimester abortion, vaginal suppositories containing Meteneprost led to significantly larger cervical dilation and reduced operative blood loss compared to a placebo (Somell & Olund, 1986).
- A study on first trimester legal abortion in nulliparae found that pretreatment with Meteneprost vaginal pessaries improved cervical dilation, reduced the need for mechanical dilatation, and decreased postabortal bleeding (Nyholm, Mikkelsen, & Secher, 1988).
Drug Release from Suppositories
- Research on meteneprost potassium vaginal suppositories showed that drug release was slow until melting of the suppository was complete, highlighting the importance of suppository melting behavior on drug release (Bergren, Battle, Halstead, & Theis, 1989).
Use in Early Pregnancy Termination
- Meteneprost was compared with misoprostol for medical termination of early pregnancy when used after mifepristone, showing a slightly lower success rate with Meteneprost (Takkar, Agarwal, Sehgal, & Buckshee, 1999).
- A multicenter trial compared Meteneprost with misoprostol following mifepristone for early pregnancy termination, finding no significant difference in success rates but noting differences in side effects (An Icmr Task Force Study, 2000).
- A combination of mifepristone and meteneprost was found to be a safe and effective method for terminating early pregnancy (Maria, Stampf, Goepp, & Dubois, 1990).
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGLMGSFIXSGO-KTXJXPLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018145 | |
Record name | Meteneprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meteneprost | |
CAS RN |
61263-35-2 | |
Record name | Meteneprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61263-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meteneprost [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meteneprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METENEPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269EB4R1TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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